5-(3-Fluoro-5-methoxycarbonylphenyl)picolinic acid
Description
5-(3-Fluoro-5-methoxycarbonylphenyl)picolinic acid is a chemical compound with the molecular formula C14H10FNO4 and a molecular weight of 275.23 g/mol It is a derivative of picolinic acid, featuring a fluorine atom and a methoxycarbonyl group attached to a phenyl ring, which is further connected to a picolinic acid moiety
Properties
IUPAC Name |
5-(3-fluoro-5-methoxycarbonylphenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO4/c1-20-14(19)10-4-9(5-11(15)6-10)8-2-3-12(13(17)18)16-7-8/h2-7H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEGXUDFVQVAIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CN=C(C=C2)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(3-Fluoro-5-methoxycarbonylphenyl)picolinic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-5-methoxycarbonylbenzene and picolinic acid.
Reaction Conditions: The reaction conditions often involve the use of organic solvents like dichloromethane or ethanol, along with catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.
Industrial Production: Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
5-(3-Fluoro-5-methoxycarbonylphenyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohol derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Scientific Research Applications
5-(3-Fluoro-5-methoxycarbonylphenyl)picolinic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(3-Fluoro-5-methoxycarbonylphenyl)picolinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
5-(3-Fluoro-5-methoxycarbonylphenyl)picolinic acid can be compared with other similar compounds, such as:
Picolinic Acid: The parent compound, picolinic acid, lacks the fluorine and methoxycarbonyl groups, making it less versatile in certain chemical reactions.
3-Fluorobenzoic Acid: This compound contains a fluorine atom on the benzene ring but lacks the picolinic acid moiety, limiting its applications in coordination chemistry.
Methoxycarbonylphenyl Derivatives: Compounds with methoxycarbonyl groups on the phenyl ring but without the picolinic acid structure may have different reactivity and biological activities.
The unique combination of the fluorine atom, methoxycarbonyl group, and picolinic acid moiety in 5-(3-Fluoro-5-methoxycarbonylphenyl)picolinic acid gives it distinct properties and makes it a valuable compound for various scientific research applications.
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